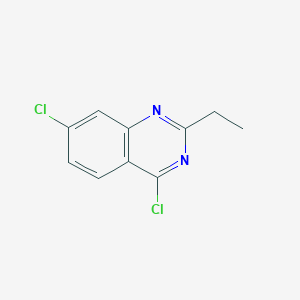

4,7-Dichloro-2-ethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-ethylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-2-9-13-8-5-6(11)3-4-7(8)10(12)14-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATWYASUAOBYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,7 Dichloro 2 Ethylquinazoline and Its Precursors

Classical and Established Synthetic Routes for Quinazoline (B50416) Ring Formation

Traditional methods for constructing the quinazoline ring have been foundational in heterocyclic chemistry. These routes often begin with readily available precursors like anthranilic acid and its derivatives, employing cyclization and condensation reactions that have been refined over decades.

Cyclization Strategies Involving Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is a cornerstone of quinazoline synthesis. A common and direct approach involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound, such as an aldehyde or ketone, to form a 2,3-dihydroquinazolin-4(1H)-one. mdpi.com This cyclization is often promoted by Lewis or Brønsted acid catalysts. mdpi.com

Another widely used precursor derived from anthranilic acid is isatoic anhydride (B1165640). Reacting isatoic anhydride with amines provides a versatile route to the quinazolinone scaffold. mdpi.com A two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones often starts with the cyclization of anthranilic acid with acetic anhydride to form an intermediate benzoxazinone (B8607429). tandfonline.com This benzoxazinone is then reacted with various amines to yield the desired quinazolinone product. tandfonline.comnih.gov

These methods are summarized in the table below:

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Anthranilic Acid | Carbonyl Compounds (Aldehydes/Ketones), Acid Catalyst | 2,3-Dihydroquinazolin-4(1H)-one | mdpi.com |

| Isatoic Anhydride | Amines | Quinazolinone Scaffold | mdpi.com |

| Anthranilic Acid | Acetic Anhydride, then Amines | Benzoxazinone, then 2-Methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.comnih.gov |

Niementowski Condensation and its Variants in Quinazoline Synthesis

The Niementowski quinazoline synthesis is a historically significant and widely utilized method for preparing 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.orgnih.gov The classical reaction involves heating anthranilic acids with amides. wikipedia.orgnih.gov For instance, the reaction of anthranilic acid with formamide (B127407) at elevated temperatures (125–130°C) yields 3,4-dihydro-4-oxoquinazoline. nih.gov

While effective, the traditional Niementowski synthesis often requires high temperatures and long reaction times. nih.govmdpi.com To address these limitations, various modifications have been developed. One significant variant is the use of microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov The use of isatoic anhydride in place of anthranilic acid is another key modification, sometimes referred to as the Niementowski modification of the Friedländer synthesis. nih.gov This approach has been successfully employed in the solvent-free, microwave-assisted synthesis of quinazolinone scaffolds. nih.gov

| Reaction Type | Reactants | Key Conditions | Product |

| Classical Niementowski | Anthranilic Acid, Amide (e.g., Formamide) | High Temperature (e.g., 125-130°C) | 4-Oxo-3,4-dihydroquinazoline |

| Microwave-Assisted Niementowski | Anthranilic Acid, Amide | Microwave Irradiation | 4-Oxo-3,4-dihydroquinazoline |

| Niementowski Modification | Isatoic Anhydride, Amine/Amide | Microwave Irradiation, Solvent-Free | Quinazolinone Scaffold |

Generation of Dihalogenated Quinazoline Scaffolds

To synthesize the target compound, 4,7-dichloro-2-ethylquinazoline, the quinazoline core must be appropriately halogenated. This typically involves the chlorination of a quinazolinone precursor, which is often synthesized via the methods described above. The strategic placement of chlorine atoms is achieved through specific chlorination techniques and regioselective strategies.

The conversion of a 4-oxo-3,4-dihydroquinazoline (a quinazolinone) to a 4-chloroquinazoline (B184009) is a crucial transformation. The hydroxyl group of the lactim tautomer of the quinazolinone is substituted with a chlorine atom. nih.gov This is commonly achieved by heating the quinazolinone with strong chlorinating agents.

Phosphoryl chloride (POCl₃) is a frequently used reagent for this purpose. nih.gov Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is also an effective chlorinating agent. nih.govmdpi.com A mixture of 6,7-dimethoxy quinazolin-2,4-dione can be converted to 2,4-dichloro-6,7-dimethoxy quinazoline by refluxing with POCl₃ in the presence of N,N-dimethylaniline. Other reagent systems include combinations of triphenylphosphine (B44618) (PPh₃) with a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid. nih.gov The reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to give 4-chloroquinazoline in high yield. nih.gov

A summary of common chlorinating agents is provided below:

| Reagent System | Conditions | Product | Reference |

| Phosphoryl Chloride (POCl₃) | Heating/Reflux | 4-Chloroquinazoline | nih.gov |

| Thionyl Chloride (SOCl₂), cat. DMF | Heating | 4-Chloroquinazoline | nih.govmdpi.com |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid | - | 4-Chloroquinazoline | nih.gov |

| Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS) | - | 4-Chloroquinazoline | nih.gov |

Regioselective Halogenation Strategies

Achieving the specific 4,7-dichloro substitution pattern requires control over the position of halogenation. This can be accomplished either by starting with a pre-halogenated precursor, such as 4-chloroanthranilic acid, or by direct, regioselective halogenation of the quinazoline ring.

The synthesis of 4,7-dichloro-6-nitroquinazoline, a key intermediate for various bioactive compounds, starts with 2-amino-4-chlorobenzoic acid. mdpi.com This ensures the chlorine atom is fixed at the 7-position of the final quinazoline ring system from the outset. The second chlorine is then introduced at the 4-position via chlorination of the corresponding quinazolinone intermediate. mdpi.com

Direct C-H bond halogenation offers an alternative, atom-economical approach. Palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds using N-halosuccinimides has been described, demonstrating high chemo- and regioselectivity. nih.gov For related heterocyclic systems like quinolines, metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. nih.govrsc.org Such strategies for directed C-H functionalization are pivotal for installing halogens at specific, otherwise unreactive, positions.

Furthermore, in dihalogenated systems like 2,4-dichloroquinazolines, subsequent reactions can be highly regioselective. Nucleophilic aromatic substitution (SNAr) with various amines (aliphatic, benzylic, or anilines) consistently occurs at the more reactive 4-position, leaving the chlorine at the 2-position intact. mdpi.com This predictable reactivity is crucial for the synthesis of complex, differentially substituted quinazolines.

Modern and Sustainable Synthetic Approaches for Quinazoline Derivatives

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient methods for synthesizing quinazoline derivatives. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key sustainable techniques applied to quinazoline synthesis include:

Microwave-Assisted Synthesis : As mentioned previously, microwave irradiation significantly accelerates reactions like the Niementowski condensation, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. tandfonline.comnih.gov

Ultrasound Promotion : Sonication is another energy-efficient technique used to promote chemical reactions. An ultrasound-assisted, four-step synthesis of novel quinazoline derivatives has been reported, optimizing reaction conditions for each step. nih.gov

Use of Green Solvents and Catalysts : Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being used as environmentally benign reaction media for quinazolinone synthesis. tandfonline.com Additionally, the development of recyclable nano-catalysts, such as magnetic graphene oxide supported copper catalysts, allows for efficient synthesis under solvent-free conditions with easy catalyst recovery and reuse. nih.gov

Catalysis with Earth-Abundant Metals : To move away from expensive and toxic heavy metals, catalysts based on earth-abundant elements are being developed. For example, manganese pincer complexes have been used to catalyze the sustainable synthesis of quinazolines via acceptorless dehydrogenative annulation. acs.org

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and efficient. Palladium-catalyzed multicomponent syntheses have been applied to the preparation of various quinazolinone derivatives. mdpi.com

These modern methodologies represent a significant shift towards more environmentally responsible and efficient manufacturing of important heterocyclic compounds like this compound.

Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic reactions are instrumental in modern organic synthesis, offering high efficiency, selectivity, and atom economy. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of the quinazoline core.

Transition-metal-catalyzed reactions have emerged as indispensable tools for the construction of quinazoline scaffolds. nih.gov These methods often involve the formation of key carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are crucial for assembling the heterocyclic ring system. Various transition metals, including palladium, copper, iron, and manganese, have been successfully employed in the synthesis of quinazolines. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for the functionalization of halo-quinazolines, which can serve as precursors to this compound. For instance, a palladium catalyst can be used for the carbonylative cyclization of anthranilamide and aryl bromide to yield 2-arylquinazolinones. mdpi.com While not a direct synthesis of 2-ethylquinazolines, this methodology highlights the utility of palladium catalysis in forming the quinazoline core.

Copper-catalyzed reactions offer a more economical and environmentally benign alternative to palladium-catalyzed transformations. nih.gov Copper catalysts have been utilized in domino reactions of alkyl halides and anthranilamides to afford 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, a one-pot tandem reaction involving aldehydes, (2-aminophenyl)methanols, and ammonium (B1175870) chloride in the presence of a copper catalyst can yield 2-functionalized quinazolines. nih.gov

Iron-catalyzed C-N coupling reactions in aqueous media have also been developed for the synthesis of quinazolinone derivatives, showcasing the versatility of first-row transition metals in heterocyclic synthesis. sci-hub.cat Manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides presents another efficient route to 2-substituted quinazolines. nih.gov

Table 1: Examples of Transition-Metal-Mediated Reactions for Quinazoline Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)2/TPPMS | Benzylic alcohols | 2-Aryl quinazolinones | - | mdpi.com |

| Cu(I) bromide | Alkyl halides, Anthranilamides | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | organic-chemistry.org |

| CuCl/TEMPO/2,2'-bipyridine | Aldehydes, (2-Aminophenyl)methanols, NH4Cl | 2-Functionalized quinazolines | - | nih.gov |

Organocatalysis has gained significant traction as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. frontiersin.orgnih.gov In the context of quinazoline synthesis, organocatalysts can promote key bond-forming reactions under mild and environmentally friendly conditions.

Brønsted acids, such as trifluoroacetic acid (TFA), have been shown to promote the reaction of anthranilamides and ketoalkynes to furnish 2-aryl(alkyl)-quinazolin-4(3H)-ones through a selective C-C triple bond cleavage. researchgate.net This approach is applicable to a range of substituted ketoalkynes with minimal influence from steric and electronic effects. researchgate.net

Basic organocatalysts, like 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed in the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines to access quinazolinones. frontiersin.org Furthermore, vitamin B1 has been identified as an efficient organocatalyst for the synthesis of 2,3-dihydroquinazolinones from 2-aminobenzamide (B116534) and various aldehydes and ketones in water. frontiersin.org

Chiral organocatalysts have also been utilized for the enantioselective construction of 2,3-dihydroquinazolinones, demonstrating the potential of organocatalysis in accessing stereochemically defined quinazoline derivatives. frontiersin.org

Table 2: Examples of Organocatalytic Reactions for Quinazolinone Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | 2-Aryl(alkyl)-quinazolin-4(3H)-ones | 45-98 | researchgate.net |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2-Fluorobenzaldehydes, 2-Aminopyridines | Quinazolinones | Moderate to Good | frontiersin.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. researchgate.netscispace.com

The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, can be significantly improved by utilizing microwave irradiation, reducing reaction times and increasing yields. nih.gov Microwave-assisted protocols have also been developed for the synthesis of functionalized dihydroquinazolines from O-phenyl oximes and aldehydes. scispace.com

A solvent-free, transition-metal-free, and rapid microwave-assisted reaction has been reported for the preparation of 2,4-disubstituted quinazolines. nih.gov This method involves the Lewis-acid-catalyzed activation of nitriles and their subsequent reaction with 2-aminophenyl carbonyl compounds. nih.gov Furthermore, microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water provides a green and efficient route to quinazolinone derivatives. sci-hub.cat

Table 3: Comparison of Conventional and Microwave-Assisted Quinazolinone Synthesis

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Time | 3-6 hours | 10-20 minutes | researchgate.net |

| Yield (%) | 48-89 | 66-97 | researchgate.net |

Flow Chemistry Applications in Quinazoline Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for scalability. researchgate.net This technology has been increasingly applied to the synthesis of heterocyclic compounds, including quinazolines.

Microfluidic flow reactors have been utilized for the facile synthesis of aryl and benzyl (B1604629) substituted 2-methylquinazolin-4(3H)-ones. researchgate.net This approach allows for precise control over reaction parameters such as temperature and pressure, leading to optimized yields. researchgate.net The application of continuous flow techniques can lead to faster reaction times and higher yields in the synthesis of quinazolinone derivatives. organic-chemistry.org

A versatile flow synthesis method has been reported for the in situ formation of organozinc reagents and their subsequent cross-coupling with aryl halides, a strategy that could be adapted for the synthesis of highly functionalized quinazolines. researchgate.net

Multicomponent Reaction Strategies for Quinazoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. mdpi.comopenmedicinalchemistryjournal.com MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. openmedicinalchemistryjournal.commdpi.com For instance, a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation can produce substituted quinazoline-carbonitriles. scispace.com Another example is the multicomponent reaction of aromatic aldehydes and 2-aminobenzophenone (B122507) under microwave conditions using urea (B33335) as an ammonia (B1221849) source to yield 2,4-disubstituted-1,2-dihydroquinazolines. openmedicinalchemistryjournal.com

A palladium-catalyzed three-component reaction involving 2-azidobenzaldehyde, isocyanide, and hydroxylamine (B1172632) hydrochloride provides a one-pot procedure for the synthesis of quinazoline 3-oxides. mdpi.com

Derivatization of the 2-Ethyl Substituent and its Strategic Introduction

The introduction of the 2-ethyl group can be achieved through various methods. One common approach is the condensation of a 2-aminobenzonitrile (B23959) derivative with propionyl chloride to form an intermediate that can be cyclized to the corresponding 2-ethylquinazolinone. Subsequent chlorination at the 4-position would yield the desired product. Alternatively, a 2-aminobenzophenone can be reacted with propionaldehyde (B47417) and a source of ammonia in an oxidative cyclization to install the 2-ethyl group.

Once the 2-ethylquinazoline (B1230282) scaffold is in hand, the ethyl group can be derivatized through reactions at the α-carbon. For example, deprotonation with a strong base followed by reaction with an electrophile can introduce various substituents. Oxidation of the ethyl group could lead to the corresponding acetyl or carboxylic acid derivatives, providing further opportunities for modification.

Purification and Isolation Techniques for Research-Grade this compound

The synthesis of this compound, like many organic preparations, typically yields a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving the high purity required for research and subsequent applications necessitates effective purification and isolation techniques. The selection of an appropriate method is contingent on the physical properties of the target compound and the nature of the impurities present. The principal methods for obtaining research-grade this compound are chromatographic separation and recrystallization.

Chromatographic techniques are fundamental in the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography:

For the purification of this compound, silica (B1680970) gel column chromatography is a widely applicable and effective method. rsc.org Silica gel, a form of silicon dioxide, serves as the polar stationary phase. The separation principle relies on the polarity differences between the compound of interest and impurities. A non-polar mobile phase (eluent) is used to pass the crude mixture through the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column more rapidly, while more polar impurities are retained longer on the stationary phase.

A common practice involves using a solvent system composed of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. rsc.org The purification process often begins with a low-polarity eluent to wash out non-polar impurities. The polarity of the eluent is then gradually increased by raising the proportion of the polar solvent, which facilitates the elution of the desired compound, this compound. This process is known as gradient elution. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Interactive Data Table: Illustrative Gradient Elution for Column Chromatography Purification

| Fraction # | Hexane (%) | Ethyl Acetate (%) | Compound Eluted |

| 1-5 | 98 | 2 | Non-polar impurities |

| 6-15 | 95 | 5 | This compound |

| 16-20 | 80 | 20 | More polar byproducts |

This table represents a typical gradient. The optimal solvent ratio must be determined empirically for each specific reaction mixture.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity levels, or for analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Reversed-phase HPLC (RP-HPLC) is particularly suitable for quinazoline derivatives. rochester.eduorgsyn.orgmdpi.com In this technique, the stationary phase is non-polar (e.g., C18 or RP-18 silica), and the mobile phase is a polar solvent mixture.

The separation mechanism in RP-HPLC is the reverse of normal-phase chromatography. Non-polar compounds like this compound interact more strongly with the non-polar stationary phase and are retained longer, while polar impurities are eluted more quickly. A typical mobile phase for purifying quinazoline derivatives consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. rochester.edumdpi.com

Interactive Data Table: Typical RP-HPLC Parameters for Quinazoline Derivatives

| Parameter | Condition |

| Stationary Phase | C18 (RP-18) Silica Column |

| Mobile Phase | Acetonitrile/Methanol mixture |

| Detection | UV at 254 nm |

| Mode | Isocratic or Gradient Elution |

Recrystallization is a powerful purification technique for crystalline solids. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude this compound is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at an elevated temperature.

Either not dissolve impurities at all or dissolve them very well, so they remain in solution upon cooling.

Be chemically inert towards the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

For chlorinated aromatic compounds like quinazoline derivatives, common recrystallization solvents include alcohols (e.g., ethanol, methanol) and non-polar hydrocarbon solvents (e.g., hexane, heptane). Often, a mixed solvent system is employed to achieve the desired solubility characteristics. For instance, the compound might be dissolved in a "good" solvent (in which it is highly soluble) and then a "poor" solvent (in which it is less soluble) is added until the solution becomes turbid, followed by heating to redissolve and then slow cooling.

Interactive Data Table: Solvent Selection Guide for Recrystallization

| Solvent/System | Solubility of this compound (Predicted) | Typical Impurity Solubility | Application Notes |

| Ethanol | Low at RT, High when hot | Varies | Good for moderately polar impurities. |

| Hexane/Heptane | Low at RT, Moderate when hot | High for non-polar impurities | Effective for removing non-polar byproducts. |

| Ethyl Acetate/Hexane | High in Ethyl Acetate, Low in Hexane | Varies | Mixed system allows for fine-tuning of solubility. |

| Acetic Acid | Moderate | Varies | Can be effective but may require neutralization steps. |

Precipitation is another technique used for purification. This involves dissolving the crude product in a suitable solvent and then adding another solvent in which the desired compound is insoluble, causing it to precipitate out of the solution while impurities remain dissolved. This method is generally faster than recrystallization but may yield a less pure product.

Chemical Reactivity and Mechanistic Studies of 4,7 Dichloro 2 Ethylquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the 4,7-dichloro-2-ethylquinazoline system. mdpi.comnih.govresearchgate.net This class of reactions involves the displacement of a halide, typically chloride, by a nucleophile. wikipedia.org The quinazoline ring, particularly with its electron-withdrawing nitrogen atoms, is activated towards such attacks. libretexts.orglibretexts.org

Selective Substitution at C-4 Position

The C-4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the C-2 or C-7 positions. mdpi.comnih.govresearchgate.netgoogle.com This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom (N-3), which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. mdpi.comsemanticscholar.org Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.comnih.govresearchgate.net This regioselectivity is consistently observed under mild reaction conditions with a variety of nucleophiles, including primary and secondary amines. mdpi.com For instance, the reaction of 2,4-dichloroquinazolines with amines selectively yields 4-amino-2-chloroquinazoline derivatives. acs.org

Subsequent Substitution at C-2 Position

Following the initial substitution at the C-4 position, a second nucleophilic substitution can occur at the C-2 position. mdpi.comnih.govresearchgate.net However, this subsequent reaction generally requires more forcing conditions, such as higher temperatures (often above 100 °C), microwave irradiation, or the use of stronger bases. mdpi.comstackexchange.com The decreased reactivity of the C-2 position is due to the reduced electron-withdrawing influence after the first substitution and the inherent lower electrophilicity of this position compared to C-4. mdpi.comstackexchange.com The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines exemplifies this sequential substitution, where the C-4 substitution is followed by the C-2 substitution under more vigorous conditions. acs.org

Regiochemical Considerations in Substitution Reactions

The regioselectivity of nucleophilic substitution on the dichloroquinazoline core is a well-established phenomenon. mdpi.com The primary factor governing this selectivity is the inherent electronic properties of the quinazoline ring system. The C-4 position is the most electrophilic and therefore the most susceptible to nucleophilic attack. This is a consequence of the electron-withdrawing effect of the adjacent pyrimidine (B1678525) nitrogen atoms. semanticscholar.org Experimental and theoretical studies consistently confirm that nucleophilic attack occurs preferentially at C-4. mdpi.comnih.govresearchgate.net For example, when 2,4-dichloroquinazoline (B46505) is treated with a nucleophile like hydrazine (B178648) at low temperatures, substitution occurs exclusively at the C-4 position. stackexchange.com To achieve substitution at the C-2 position, harsher reaction conditions are necessary. stackexchange.com

Cross-Coupling Reactions at Halogenated Sites

The halogenated positions of this compound serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are widely employed to mediate cross-coupling reactions on the quinazoline scaffold. nobelprize.org

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated quinazoline with an organoboron reagent, typically a boronic acid, to form a new carbon-carbon bond. nih.govmdpi.com The reaction is generally catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govmdpi.com In the case of 4,7-dichloroquinazolines, the Suzuki-Miyaura reaction can be performed regioselectively. For instance, monocoupling with an arylboronic acid under microwave irradiation preferentially occurs at the more reactive C-4 position. nih.govmdpi.com Subsequent coupling at the C-7 position can be achieved under different reaction conditions, allowing for the synthesis of unsymmetrical 4,7-diarylquinazolines. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the chlorinated quinazoline in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orglucp.net Similar to other cross-coupling reactions on this scaffold, the Sonogashira coupling exhibits regioselectivity, with the C-4 position being more reactive. nih.govsemanticscholar.org Selective mono-alkynylation at the C-4 position of 2,4-dichloroquinazolines has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with the aryl halide. nrochemistry.comorganic-chemistry.org While substitution at the C-4 position can be readily achieved via nucleophilic aromatic substitution, the Buchwald-Hartwig amination provides an alternative and often necessary method for the more challenging C-2 amination. mdpi.com It can also be employed for the amination at the C-7 position.

The following table provides a summary of representative palladium-catalyzed cross-coupling reactions on dichloroquinazoline derivatives.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | ArB(OH)₂, Na₂CO₃, Pd(PPh₃)₄, DME/ethanol, MW, 80 °C, 3 h | 4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 43-78% | nih.gov |

| Sonogashira | 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 6-Bromo-4-(tert-butylethynyl)-2-chloroquinazoline | 67% | nih.gov |

| Buchwald-Hartwig | 8-Bromo-6-chloro-3-(p-methoxybenzyl)quinazolin-4(3H)-one | Morpholine, Pd(OAc)₂, t-BuOK, toluene, 100 °C, 20 h | 8-Bromo-6-morpholino-3-(p-methoxybenzyl)quinazolin-4(3H)-one | N/A | semanticscholar.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions also play a role in the functionalization of the quinazoline core. nih.govstackexchange.com

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. While palladium-catalyzed methods are often preferred, copper catalysis can be effective under certain conditions.

Copper-Catalyzed Cross-Dehydrogenative Coupling: More recent developments include copper-catalyzed cross-dehydrogenative coupling reactions. For example, the reaction of quinazoline-3-oxides with indoles can be catalyzed by copper(II) chloride under an air atmosphere to form 4-(indol-3-yl)quinazolines. rsc.orgnih.gov

Copper-Catalyzed Cross-Coupling with Grignard Reagents: A modification of the Kumada coupling using a copper(I) iodide catalyst allows for the cross-coupling of 2,4-dichloroquinazoline with Grignard reagents, such as tert-butylmagnesium chloride. This reaction proceeds selectively at the C-4 position. nih.govresearchgate.net

The table below summarizes a representative copper-catalyzed reaction on a dichloroquinazoline derivative.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Copper-Catalyzed Cross-Coupling | 2,4-Dichloroquinazoline | t-BuMgCl, CuI, THF, rt | 4-tert-Butyl-2-chloroquinazoline | 92% | nih.govresearchgate.net |

Transformations of the 2-Ethyl Side Chain

The 2-ethyl group of the quinazoline ring, while generally less reactive than the chloro-substituents, can undergo several transformations, primarily involving the benzylic carbon atom. The proximity of the electron-withdrawing quinazoline ring can influence the reactivity of the C-H bonds of the ethyl group.

Oxidation:

One of the common reactions of alkyl side chains on aromatic rings is oxidation. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group. Under vigorous conditions, the entire ethyl group can be cleaved and oxidized to a carboxylic acid at the 2-position, which can subsequently decarboxylate under certain conditions. However, milder and more selective oxidation conditions can lead to the formation of a hydroxyl or keto group at the benzylic position. For instance, oxidation of a 2-alkyl group on a quinazolinone has been shown to be achievable. cardiff.ac.uk While specific studies on this compound are not extensively documented, analogous reactions on similar alkyl-substituted heterocycles suggest the feasibility of such transformations.

Halogenation:

The benzylic protons of the 2-ethyl group are susceptible to radical halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a halogen atom at the α-position of the ethyl group. This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the quinazoline ring. pearson.com The resulting 2-(1-haloethyl)quinazoline derivative can then serve as a precursor for various nucleophilic substitution reactions at the side chain.

Condensation Reactions:

The α-protons of the 2-ethyl group exhibit some acidity and can be deprotonated by a strong base to form a carbanion. This carbanion can then participate in condensation reactions with electrophiles such as aldehydes or ketones. This approach allows for the elongation and functionalization of the 2-ethyl side chain. While this reactivity is more commonly exploited in quinazolinones where the N1-proton enhances the acidity of the 2-alkyl group, it can be envisioned for this compound under appropriate basic conditions.

| Transformation | Reagents and Conditions | Expected Product | Reference |

| Oxidation | KMnO₄, heat | 2-Carboxy-4,7-dichloroquinazoline | libretexts.org |

| Halogenation | NBS, AIBN, CCl₄, reflux | 4,7-Dichloro-2-(1-bromoethyl)quinazoline | pearson.com |

| Condensation | Strong base (e.g., LDA), then R-CHO | 4,7-Dichloro-2-(1-hydroxy-1-arylpropyl)quinazoline | General principle |

Heterocyclic Ring Transformations and Rearrangements

The quinazoline ring system in this compound can undergo various transformations and rearrangements, often initiated by nucleophilic attack or under thermal or photochemical conditions.

Nucleophilic Attack and Ring Opening:

Strong nucleophiles can attack the electron-deficient quinazoline ring, leading to ring-opening reactions. For example, treatment of 4-chloroquinazolines with hydrazine has been shown to induce a ring transformation, leading to the formation of 1,2,4-triazole (B32235) derivatives. rsc.org In the case of this compound, a similar reaction with hydrazine could potentially lead to the formation of a triazolyl-substituted benzene (B151609) derivative, with the fate of the 2-ethyl group depending on the specific reaction conditions.

Rearrangement Reactions:

Quinazoline derivatives can undergo skeletal rearrangements. For instance, sequential dearomatization and rearrangement of quinazoline-derived azomethine imines have been reported to yield complex three-dimensional cage-like molecules. acs.org While this specific reaction requires the pre-functionalization of the quinazoline, it highlights the potential for the core ring system to participate in complex rearrangement cascades. Another example is the Dimroth rearrangement, which is common in nitrogen-containing heterocycles, although typically observed in quinazolines with an imino or amino group at the 2 or 4-position.

Ring Expansion and Contraction:

While less common, ring expansion and contraction of the quinazoline nucleus are also possible under specific conditions. For example, a one-pot cascade ring enlargement of isatin-3-oximes has been developed to synthesize 2,4-dichloroquinazolines, demonstrating a synthetic route that involves the formation and rearrangement of the quinazoline core. tandfonline.cominformahealthcare.comlookchem.com

| Transformation Type | Reactants/Conditions | Resulting Structure | Reference |

| Ring Transformation | Hydrazine hydrate, heat | 3-(2-Amino-4-chlorophenyl)-5-ethyl-1,2,4-triazole | rsc.org (by analogy) |

| Rearrangement | Photochemical conditions | Isomeric quinazoline derivatives or other heterocycles | General principle |

| Ring Enlargement (in synthesis) | Isatin-3-oximes, BTC, triarylphosphine oxide | Substituted 2,4-dichloroquinazolines | tandfonline.cominformahealthcare.comlookchem.com |

Exploration of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic routes. Kinetic and spectroscopic studies provide valuable insights into the intermediates and transition states involved in its transformations.

Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms at the C4 and C7 positions are susceptible to nucleophilic aromatic substitution (SNAr). Kinetic studies on the substitution of chloroquinazolines with various nucleophiles can reveal the reaction order and the rate-determining step. Generally, the C4 position is more activated towards nucleophilic attack than the C7 position due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). nih.govmdpi.com

A typical kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The rate of the reaction is often found to be dependent on the concentrations of both the quinazoline substrate and the nucleophile, indicating a bimolecular reaction mechanism (SNAr). pressbooks.pub The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. researchgate.net

Spectroscopic Studies:

Spectroscopic methods are indispensable for characterizing the reactants, intermediates, and products of the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the products. For instance, in a nucleophilic substitution at the C4 position, the disappearance of the signal corresponding to the C4-Cl and the appearance of new signals for the incoming nucleophile would be observed. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity of the atoms in the new products. mdpi.comorientjchem.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain information about their fragmentation patterns, which can further aid in structure elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition of the synthesized compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. For example, the formation of a hydroxyl or carbonyl group from the oxidation of the 2-ethyl side chain would result in the appearance of characteristic O-H or C=O stretching bands in the IR spectrum. bohrium.com

Mechanistic Insights from Spectroscopic Data:

In some cases, spectroscopic techniques can be used to detect and characterize reaction intermediates. For example, in the study of rearrangement reactions, transient species might be observed at low temperatures using NMR. The formation of Meisenheimer complexes, which are intermediates in SNAr reactions, can sometimes be detected by spectroscopic methods under specific conditions. acs.org

| Spectroscopic Technique | Information Obtained | Application Example |

| ¹H and ¹³C NMR | Structural elucidation, confirmation of substitution position | Distinguishing between C4 and C7 substitution products |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns | Confirming the mass of a new derivative |

| Infrared Spectroscopy | Identification of functional groups | Detecting the formation of a C=O group after oxidation |

| UV-Vis Spectroscopy | Monitoring reaction kinetics | Following the rate of a nucleophilic substitution reaction |

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 4,7 Dichloro 2 Ethylquinazoline Analogues

Rational Design of Novel Quinazoline (B50416) Derivatives

The rational design of new quinazoline-based therapeutic agents often employs a ligand-based approach, where the structure of a known active molecule, or "lead," is systematically modified to enhance its biological activity or to confer new properties. nih.gov The 4,7-dichloro-2-ethylquinazoline scaffold can be conceptually divided into distinct regions, each amenable to modification. These regions include the quinazoline core itself, the chloro substituents at positions 4 and 7, and the ethyl group at position 2.

Pharmacophore modeling is a crucial tool in this process. It involves identifying the essential structural features (pharmacophores) required for a molecule to interact with a specific biological target. For quinazoline derivatives, these features often include a hydrophobic aromatic system, hydrogen bond donors and acceptors, and specific steric attributes. jst.go.jp By understanding the pharmacophoric requirements of a target, chemists can design novel derivatives of this compound with a higher probability of success. For instance, replacing the phthalimide (B116566) moiety of thalidomide (B1683933) with a quinazoline ring has been a successful strategy in designing new anticancer agents. nih.gov

Synthesis of Diversified Compound Libraries from this compound

The presence of two reactive chloro groups on the this compound scaffold makes it an ideal starting material for the synthesis of diversified compound libraries. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. acs.orgorgsyn.org

A common synthetic strategy involves the sequential displacement of the chloro groups. The 4-chloro position is more reactive than the 7-chloro position, enabling selective substitution at C4. This is typically followed by a second substitution at the C2 position if a 2-chloroquinazoline (B1345744) is used as the starting material. acs.orguniroma1.it For instance, 2,4-dichloroquinazolines can be reacted with amines to selectively yield 4-amino-2-chloroquinazoline intermediates, which can then undergo further reaction at the 2-position. acs.orgdurham.ac.uk A similar approach can be envisioned for this compound, where the 4-chloro group is first displaced by a nucleophile, followed by potential modifications of the 2-ethyl group or the 7-chloro substituent.

This stepwise approach allows for the creation of a large number of analogues with diverse substituents at key positions, which is essential for comprehensive SAR studies.

Impact of Substituent Modifications on Biological Target Interactions

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. Modifications to the this compound scaffold can profoundly impact its interaction with biological targets.

Halogen substituents, such as the two chlorine atoms in this compound, play a significant role in molecular interactions. They can influence a compound's binding affinity through a combination of steric, electrostatic, and hydrophobic effects. researchgate.net Studies on other quinazoline derivatives have shown that the presence of halogen atoms on the benzene (B151609) ring can increase the binding affinity to proteins like human serum albumin (HSA). mdpi.comnih.gov This enhanced affinity is often attributed to increased hydrophobicity. mdpi.com

The position of the halogen is also critical. For example, in a series of 2,4-diaminoquinazolines, a 7-chloro substituent resulted in comparable activity to the unsubstituted parent compound, while 5- and 6-chloro analogues were less potent. acs.org The properties of different halogen atoms also contribute to their interaction potential, as summarized in the table below.

Table 1: Properties of Halogen Atoms

| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

|---|---|---|---|---|

| F | 9 | 4.0 | 0.64 | 0.14 |

| Cl | 17 | 3.0 | 0.99 | 0.71 |

| Br | 35 | 2.8 | 1.14 | 0.86 |

| I | 53 | 2.5 | 1.33 | 1.12 |

Data sourced from a study on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net

The 2-ethyl group in this compound likely occupies a hydrophobic pocket in its biological target. Its size and flexibility can influence the compound's binding affinity and selectivity.

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, has emerged as a powerful tool in drug discovery. rsc.orgnih.gov The quinazoline nucleus is often hybridized with other heterocyclic systems, such as triazoles, indoles, and benzimidazoles, through various linker moieties. rsc.orgfrontiersin.orgdntb.gov.ua These linkers can vary in length, flexibility, and electronic properties, all of which can modulate the biological activity of the resulting hybrid molecule. frontiersin.org

For instance, triazole and quinazolinone scaffolds have been connected via a 2-thioacetamido linker to create hybrids with anticancer activity. rsc.org Similarly, indole (B1671886) and 4-aminoquinazoline moieties have been linked to produce potent anticancer agents. rsc.org The 4-position of the this compound is an ideal attachment point for such linkers, allowing for the exploration of a vast chemical space and the potential for developing multi-target drugs. rsc.orgnih.gov

Positional Scrambling and Regiochemical Influence on Bioactivity

The regiochemistry of substituents on the quinazoline ring has a profound influence on biological activity. Even minor changes in the position of a substituent can lead to significant differences in potency and selectivity. acs.org For example, in a series of methoxy-substituted quinazolines, the order of potency was found to be dependent on the substitution position (8-position < 7-position < 5-position ~ 6-position). nih.gov A similar positional dependence was observed for methyl-substituted analogues. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloroquinazoline (B46505) |

| 2,4-Diaminoquinazolines |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one |

| Thalidomide |

| 2,6-Dichloroquinazoline |

| 2,5-Dichloroquinazoline |

| Triazole |

| Indole |

| Benzimidazole |

| 2-Thioacetamido linker |

| 4-Aminoquinazoline |

| Methoxy-substituted quinazolines |

| Methyl-substituted quinazolines |

Theoretical and Computational Investigations of 4,7 Dichloro 2 Ethylquinazoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is critical for assessing the potential of a compound as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of derivatives of 4,7-dichloro-2-ethylquinazoline, a QSAR model would be developed. This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating them with their experimentally determined biological activity (such as IC50 values). The resulting statistical model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biomolecules. In the context of drug discovery, MD simulations provide a dynamic picture of the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor. frontiersin.orgresearchgate.netdntb.gov.ua This approach allows researchers to observe the conformational changes that occur over time and to identify the key residues involved in the binding process.

The process of an MD simulation begins with the establishment of an initial system, which includes the protein-ligand complex solvated in a water box with ions to mimic physiological conditions. nih.gov This system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. nih.gov Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure stability. The production phase of the simulation then generates a trajectory of the atomic motions over a specific timescale, often nanoseconds to microseconds. frontiersin.orgnih.gov

Analysis of the MD simulation trajectory can reveal crucial information about the binding mechanism. Key metrics such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the protein-ligand complex throughout the simulation. frontiersin.org The root-mean-square fluctuation (RMSF) can pinpoint flexible regions of the protein. Furthermore, detailed analysis of the interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's active site residues can identify the key determinants of binding affinity and selectivity. frontiersin.org For instance, studies on quinazoline (B50416) derivatives targeting enzymes like EGFR tyrosine kinase have utilized MD simulations to confirm the stability of the ligand in the binding pocket and to identify critical interactions with residues such as Met 769. nih.gov

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | CHARMM, AMBER, OPLS |

| Solvent Model | Representation of the solvent in the simulation. | TIP3P, SPC/E |

| Ensemble | Statistical mechanics ensemble used to define the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature), NVT (constant Number of particles, Volume, and Temperature) |

| Simulation Time | The duration of the simulated physical time. | Nanoseconds (ns) to Microseconds (µs) |

| Integration Timestep | The discrete time interval used to integrate the equations of motion. | 1-2 femtoseconds (fs) |

In Silico ADME Prediction and Pharmacokinetic Modeling (focus on computational methodology)

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction models have become indispensable tools in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties. researchgate.netresearcher.lifenih.gov These computational methods rely on quantitative structure-activity relationships (QSAR) and other machine learning approaches to predict ADME properties based on the chemical structure of a molecule. nih.gov

A variety of computational tools and web servers are available for in silico ADME prediction, such as SwissADME and pkCSM. frontiersin.orgresearchgate.net These platforms utilize a range of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to build their predictive models. These descriptors can be broadly categorized into 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

The prediction of ADME properties involves several key parameters:

Absorption: This is often predicted based on properties like solubility, permeability (e.g., Caco-2 permeability), and intestinal absorption. Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound. researchgate.netresearchgate.net

Distribution: Parameters such as plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution are computationally estimated to understand how a compound distributes throughout the body.

Metabolism: In silico models can predict the metabolic stability of a compound and identify its potential metabolites by simulating the activity of cytochrome P450 (CYP) enzymes. nih.gov

Excretion: The route and rate of elimination of a compound from the body are predicted, often focusing on renal clearance.

| ADME Property | Computational Method/Model | Predicted Parameter |

|---|---|---|

| Absorption | QSAR, Lipinski's Rule of Five | Water Solubility, Caco-2 Permeability, Intestinal Absorption |

| Distribution | Machine Learning Models | Plasma Protein Binding, BBB Permeability, Volume of Distribution (VDss) |

| Metabolism | CYP450 Inhibition/Substrate Models | CYP Isoform Inhibition (e.g., CYP2D6, CYP3A4), Metabolic Stability |

| Excretion | Clearance Models | Total Clearance, Renal OCT2 Substrate |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics combines computational techniques with chemical information to support drug discovery efforts. A key application of chemoinformatics is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening.

Two primary types of virtual screening are commonly employed:

Ligand-based virtual screening: This method relies on the knowledge of known active compounds for a particular target. A common technique is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is constructed. tku.edu.tw This pharmacophore model is then used as a query to search for new compounds in a database that match these features. nih.gov

Structure-based virtual screening: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be used. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. Docking algorithms score the different binding poses based on their predicted binding affinity, allowing for the ranking of compounds in a library. For quinazoline derivatives, molecular docking has been instrumental in identifying potential inhibitors for various protein kinases by predicting their binding modes within the ATP-binding site. mdpi.comnih.gov

The process of a typical virtual screening campaign involves several steps, starting with the preparation of the target protein structure and the compound library. This is followed by the docking or pharmacophore screening, and finally, the post-processing and analysis of the results to select a set of promising candidates for further experimental validation.

| Screening Approach | Principle | Required Information | Common Software/Tools |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. | 3D structure of the target protein. | AutoDock, Glide, GOLD |

| Pharmacophore Modeling | Identifies common chemical features of known active molecules. | A set of known active ligands. | Phase, Catalyst, LigandScout |

| QSAR | Relates chemical structure to biological activity quantitatively. | A dataset of compounds with known activities. | MOE, SYBYL |

Biological and Pharmacological Research Applications of 4,7 Dichloro 2 Ethylquinazoline and Its Derivatives Excluding Clinical Human Trials

Target Identification and Validation in Cellular and Biochemical Systems

The mechanism of action for many quinazoline (B50416) derivatives involves direct interaction with specific biological macromolecules. Research in this area aims to identify these targets and validate their role in cellular processes.

Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. ekb.eg

Kinase Inhibition: Many 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs). semanticscholar.org For instance, certain derivatives act as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), with compounds like BPR1K871 showing excellent IC50 values of 19 nM and 22 nM, respectively. nih.gov Structure-activity relationship studies have revealed that modifications at the 7-position of the quinazoline ring can significantly influence selectivity, allowing for the development of agents that are either dual inhibitors, selective for FLT3, or selective for AURKA. nih.gov

Other quinazoline derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fibroblast Growth Factor Receptor-1 (FGFR-1), and BRAF kinase. nih.gov For example, one candidate compound demonstrated IC50 values of 0.29 µM, 0.35 µM, 0.47 µM, and 0.30 µM against VEGRF-2, FGFR-1, BRAF, and its V600E mutant, respectively. nih.gov The 4-anilino-2-vinylquinazoline scaffold has also been explored for its VEGFR-2 inhibitory potential. nih.gov Furthermore, the quinazoline core is central to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. nih.govmdpi.com

Interactive Data Table: Kinase Inhibition by Quinazoline Derivatives

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| BPR1K871 | FLT3 | 19 nM |

| BPR1K871 | AURKA | 22 nM |

| Compound 16 | VEGFR-2 | 0.29 µM |

| Compound 16 | FGFR-1 | 0.35 µM |

| Compound 16 | BRAF | 0.47 µM |

| Compound 16 | BRAFV600E | 0.30 µM |

Protease Inhibition: Derivatives of the related 4-aminoquinoline (B48711) scaffold have been evaluated as inhibitors of cysteine proteases. scielo.br Specifically, these compounds have been tested against cruzain, a key protease in the parasite Trypanosoma cruzi. One derivative, 7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine, showed promising activity against cruzain with an IC50 of 23 µM. scielo.br

Phosphodiesterase (PDE) Inhibition: The quinazoline structure has been used to develop inhibitors for phosphodiesterases, particularly PDE4B and PDE7. PDE4B is a major cAMP-metabolizing enzyme found in inflammatory and immune cells. nih.govfrontiersin.org Studies have identified quinazoline-based compounds that exhibit selective inhibition of PDE4B over other isoforms like PDE4D, which is important as PDE4D inhibition is linked to emetic responses. nih.gov Similarly, novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines have been designed and evaluated for their inhibitory activity against PDE7A, another cAMP-specific phosphodiesterase. nih.gov

Beyond enzyme inhibition, quinazoline derivatives have been designed as ligands for specific cell surface receptors. A series of quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity to the sphingosine-1-phosphate receptor 2 (S1PR2). nih.gov Several of these compounds exhibited high potency, with IC50 values below 10 nM, and were highly selective for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5). nih.gov The most potent of these, compound 2k, displayed an IC50 value of 2.6 nM. nih.gov

Interactive Data Table: S1PR2 Receptor Binding Affinity

| Compound | IC50 Value (nM) |

|---|---|

| 2g | 6.3 |

| 2i | 5.7 |

| 2j | 4.8 |

| 2k | 2.6 |

By inhibiting key enzymes and binding to receptors, quinazoline derivatives can modulate critical cellular pathways. Several compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, two quinazoline derivatives carrying substituted-sulfonamides, compounds 4d and 4f, were found to mediate apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov This was achieved by activating the apoptotic cell death pathway. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com

In Vitro Efficacy Studies in Defined Biological Models (e.g., cell lines, parasites)

The therapeutic potential of 4,7-dichloro-2-ethylquinazoline derivatives is further explored through efficacy studies in various biological models.

A primary focus of quinazoline research is its application as an anticancer agent. nih.gov Numerous derivatives have demonstrated significant antiproliferative activity against a wide panel of human cancer cell lines. semanticscholar.orgresearchgate.net

For example, a quinazoline-chalcone derivative, 14g, showed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 µM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. semanticscholar.org Another study found that 2-anilino-4-alkylaminoquinazoline derivatives with a 4-nitro substitution on the phenyl ring had the highest inhibitory effects against breast (MCF-7), colon (HCT-116), and liver (HePG-2) cancer cell lines. semanticscholar.orgresearchgate.net Certain 7-chloro-(4-thioalkylquinoline) N-oxide derivatives also exhibited potent cytotoxic activity, particularly against the CCRF-CEM leukemia cell line, with IC50 values in the range of 0.55–2.74 µM. mdpi.com

Interactive Data Table: Antiproliferative Activity of Quinazoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Quinazoline-chalcone 14g | K-562 (Leukemia) | GI50 | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | HCT-116 (Colon) | GI50 | 0.622 - 1.81 |

| Quinazoline-chalcone 14g | MCF7 (Breast) | GI50 | 0.622 - 1.81 |

| Sulfonamide derivative 4d | MCF-7 (Breast) | IC50 | 2.5 |

| Sulfonamide derivative 4f | MCF-7 (Breast) | IC50 | 5.0 |

| 7-chloro-(4-thioalkylquinoline) N-oxides | CCRF-CEM (Leukemia) | IC50 | 0.55 - 2.74 |

The quinazoline and quinoline (B57606) scaffolds have also been explored for their potential to combat microbial and fungal infections. nih.govnih.gov

Antibacterial Activity: A series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives demonstrated potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net In another study, newly synthesized quinazolin-4(3H)-ones were tested against Staphylococcus aureus and Streptococcus pneumoniae, with some compounds showing the ability to inhibit bacterial growth at concentrations between 16 and 64 µg/ml. eco-vector.com Triazole-fused quinazolinones have also been evaluated, with one compound showing its strongest inhibitory effects against Proteus mirabilis and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 1.875 mg/mL and 3.75 mg/mL, respectively. nih.gov

Antifungal Activity: Quinoline and quinazolinone derivatives have shown promise as antifungal agents. researchgate.netnih.gov A triazole-fused quinazolinone was found to be a good inhibitor against Aspergillus niger and moderately active against Candida albicans and Aspergillus flavus. nih.gov In another study, newly synthesized quinazolinone compounds exhibited significant antifungal activity against seven different phytopathogenic fungi, with one derivative showing a 62.42% inhibition rate against Fusarium oxysporum at a concentration of 300 mg/L. mdpi.com

Interactive Data Table: Antimicrobial and Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Value |

|---|---|---|---|

| Triazolo[5,1-b]quinazolin-9(4H)-one | Proteus mirabilis | MIC | 1.875 mg/mL |

| Triazolo[5,1-b]quinazolin-9(4H)-one | Escherichia coli | MIC | 3.75 mg/mL |

| Triazolo[5,1-b]quinazolin-9(4H)-one | Candida albicans | MIC | 7.5 mg/mL |

| Triazolo[5,1-b]quinazolin-9(4H)-one | Aspergillus niger | MIC | 15 mg/mL |

| Quinazolinone derivative 2c | Fusarium oxysporum | % Inhibition | 62.42% at 300 mg/L |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The quest for new, effective, and less toxic treatments is ongoing. Quinazoline derivatives have emerged as a promising class of compounds with potential antileishmanial properties.

Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has demonstrated their potential as antileishmanial agents. nih.gov A study focusing on the structure-activity relationship (SAR) of these compounds identified derivatives with significant efficacy against Leishmania donovani and Leishmania amazonensis. nih.gov While not specifically this compound, this research highlights the importance of the quinazoline core in antileishmanial activity. One particular quinazoline derivative showed efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.gov

The mechanism of action for the antileishmanial effects of some quinazoline derivatives is thought to involve the inhibition of folate metabolism in the parasite, as similar structures have been shown to inhibit dihydrofolate reductase (DHFR). nih.gov Another proposed mechanism for certain quinazoline derivatives involves redox reactions, highlighting the importance of both the heterocyclic nucleus and substituents in the observed activity. researchgate.netnih.gov

Table 1: Antileishmanial Activity of Selected Quinazoline Derivatives

| Compound Class | Target Organism | Key Findings | Potential Mechanism of Action |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Leishmania donovani, Leishmania amazonensis | Identified compounds with EC₅₀ values in the single-digit micromolar or high nanomolar range. nih.gov | Inhibition of dihydrofolate reductase (DHFR). nih.gov |

| N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine | Leishmania mexicana | Showed activity on promastigotes and intracellular amastigotes with low cytotoxicity. researchgate.netnih.gov | Involvement of redox reactions. researchgate.netnih.gov |

Other Relevant Biological Activities (e.g., Anti-inflammatory, Anti-Alzheimer's)

Anti-inflammatory Activity

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) features a quinazolinone core. mdpi.com Research has shown that substitutions on the quinazoline ring system can significantly influence anti-inflammatory activity. mdpi.com For instance, the presence of electron-withdrawing groups at specific positions can enhance the anti-inflammatory effect. mdpi.com

Studies on various quinazolinone derivatives have demonstrated significant anti-inflammatory activity in preclinical models, comparable to standard drugs like ibuprofen. mdpi.comfabad.org.tr The mechanism of action for the anti-inflammatory effects of quinazoline derivatives often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. nih.gov

Anti-Alzheimer's Activity

Alzheimer's disease is a complex neurodegenerative disorder with multiple pathological factors. The multifactorial nature of the disease has led to the exploration of multi-target drugs, and quinazoline derivatives have shown promise in this area. mdpi.comnih.gov The quinazoline scaffold has been utilized to design compounds that can simultaneously target several key components of Alzheimer's pathology. mdpi.comnih.govresearchgate.net

Quinazoline derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), β-amyloid (Aβ) aggregation, and oxidative stress, all of which are implicated in the progression of Alzheimer's disease. mdpi.comnih.govresearchgate.netnih.gov The versatility of the quinazoline structure allows for the development of multifunctional agents with the potential to address the complex nature of this neurodegenerative condition. mdpi.comresearchgate.net

Table 2: Other Biological Activities of Quinazoline Derivatives

| Activity | Compound Class | Key Findings | Potential Mechanism of Action |

| Anti-inflammatory | Quinazolinone derivatives | Showed significant reduction in edema in preclinical models. mdpi.comfabad.org.tr | Inhibition of COX enzymes. nih.gov |

| Anti-Alzheimer's | Various quinazoline derivatives | Demonstrated inhibition of cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.comnih.govresearchgate.netnih.gov | Multi-target inhibition of key pathological pathways. mdpi.comnih.govresearchgate.net |

Mechanism of Action Elucidation at a Molecular Level

The biological activities of quinazoline derivatives are intrinsically linked to their molecular structure and their ability to interact with specific biological targets.

For their anti-inflammatory effects , quinazoline-based compounds have been designed as inhibitors of cyclooxygenase-2 (COX-2). nih.gov Molecular dynamics studies have shown that these derivatives can interact with key residues in the active site of COX-2, such as S531. nih.gov

In the context of Alzheimer's disease , the quinazoline scaffold serves as a platform for developing multi-target-directed ligands. nih.govresearchgate.net These compounds can be designed to interact with the active sites of acetylcholinesterase and butyrylcholinesterase, thereby increasing the levels of the neurotransmitter acetylcholine. mdpi.comnih.gov Furthermore, modifications to the quinazoline structure can lead to compounds that inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology. mdpi.comnih.govnih.gov

The antileishmanial mechanism of some quinazolines is believed to be through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism for the parasite. nih.gov Docking studies have also suggested that certain quinazoline derivatives may exert their effect through redox reactions. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems and elucidating the function of proteins. The quinazoline scaffold has been successfully utilized in the development of such probes.

For example, quinazoline-based fluorescent probes have been designed and synthesized for α1-adrenergic receptors (α1-ARs). nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization, allowing for the sensitive and high-affinity detection of these receptors in biological systems. nih.gov

Furthermore, quinazoline derivatives have been explored in the development of electron paramagnetic resonance (EPR) bio-probes. These probes can be used to study biological systems by providing information on the molecular environment and dynamics.

The development of such probes highlights the versatility of the quinazoline scaffold, not only in drug discovery but also as a fundamental tool for chemical biology research.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopy is a class of analytical techniques that elucidates molecular structure by observing the interaction of molecules with electromagnetic radiation. For 4,7-dichloro-2-ethylquinazoline, a suite of spectroscopic methods is employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the number, connectivity, and chemical environment of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the quinazoline (B50416) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The three protons on the dichlorinated benzene (B151609) portion of the quinazoline core would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by their positions relative to the chlorine and nitrogen atoms.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. This allows for the definitive counting of all carbon atoms. The spectrum would be expected to show signals for the two carbons of the ethyl group and the ten carbons of the dichloroquinazoline core. The chemical shifts would differentiate between the aliphatic carbons of the ethyl group and the aromatic and heterocyclic carbons of the ring system. Carbons bonded to chlorine or nitrogen would exhibit characteristic shifts.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be used to establish definitive structural connections. A COSY spectrum would show correlations between the coupled protons of the ethyl group, confirming their adjacency. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Illustrative Data Table: Predicted NMR Data for this compound